molecular formula C20H16N2O3 B2575102 N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797320-46-7

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2575102
CAS No.: 1797320-46-7
M. Wt: 332.359
InChI Key: XVKKVJJEPVVBOM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide (CAS 1797320-46-7) is a chemical compound with the molecular formula C20H16N2O3 and a molecular weight of 332.35 g/mol . This molecule is built on a benzamide scaffold, a structure recognized in medicinal chemistry as a privileged scaffold due to its versatility and presence in a diverse range of bioactive molecules . The specific structure combines a benzamide core with both a pyridinyloxy moiety and a 4-acetylphenyl group, suggesting potential for varied biological interactions and making it a compound of interest for early-stage research and discovery programs. The broad spectrum of pharmacological activities associated with benzamide derivatives includes antimicrobial, anticancer, and anti-inflammatory properties, among others . Researchers might investigate this specific compound for similar applications, leveraging the known importance of the amide linkage, which contributes to molecular stability and facilitates hydrogen bonding with biological targets . This product is listed for sale for research purposes by suppliers such as Life Chemicals, available in quantities ranging from 1mg to 30mg . This compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14(23)15-8-10-17(11-9-15)22-20(24)16-5-4-6-18(13-16)25-19-7-2-3-12-21-19/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKKVJJEPVVBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield 3-hydroxybenzamide.

    Introduction of the Pyridin-2-yloxy Group: The hydroxyl group on the benzamide is then substituted with a pyridin-2-yloxy group using a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base such as potassium carbonate.

    Acetylation of the Phenyl Ring: Finally, the acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide exerts its effects depends on its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The pyridin-2-yloxy moiety can interact with metal ions or other cofactors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Benzamide Derivatives
Compound Name Substituents on Benzamide Core Key Structural Features Reference
Target Compound N-(4-acetylphenyl), 3-(pyridin-2-yloxy) Acetylphenyl for lipophilicity; pyridinyl ether for H-bonding
Compound 46 () N-(4-(5-Methoxy-2-oxo-oxadiazol-3-yl)-2-methylphenyl), 3-(pyridin-2-yloxy) Oxadiazole ring for metabolic stability; methyl group for steric hindrance
Compound 1 () N-(4-acetylphenyl), 4-(5-nitro-benzimidazol-2-yl) Nitro-benzimidazole for π-π stacking; acetylphenyl group shared with target
IMBA () N-(2-diethylaminoethyl), 3-iodo-4-methoxy Iodo and methoxy groups for melanoma uptake; diethylaminoethyl for solubility
CAS 1311279-49-8 () N-(4-chlorophenyl), 3-(6-chloro-4-trifluoromethyl-pyridin-2-yl) Halogenated pyridine for electronic effects; chloro-phenyl for hydrophobicity

Key Observations :

  • The acetylphenyl group in the target compound and Compound 1 () enhances lipophilicity compared to the diethylaminoethyl group in IMBA, which improves water solubility .
  • The pyridin-2-yloxy moiety in the target compound and Compound 46 () may facilitate hydrogen bonding with biological targets, similar to the methoxy group in IMBA .

Key Insights :

  • Unlike sigma receptor-binding benzamides (), the pyridin-2-yloxy group in the target compound may prioritize interactions with kinase or enzyme targets over receptor binding .

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